molecular formula C20H25N3O6S B10881753 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10881753
M. Wt: 435.5 g/mol
InChI Key: NTJYFVHIOBBVSP-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzaldehyde, undergoes a reductive amination with piperazine to form the benzyl intermediate.

    Sulfonylation: The benzyl intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the nucleophile, products can vary widely, including substituted piperazines or sulfonamides.

Scientific Research Applications

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrophenylsulfonyl group can act as a pharmacophore, binding to specific sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-4-ethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with different positions of methoxy and ethoxy groups.

    1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-aminophenyl)sulfonyl]piperazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of the ethoxy, methoxy, and nitrophenylsulfonyl groups provides a distinct chemical profile that can be exploited in various applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

Molecular Formula

C20H25N3O6S

Molecular Weight

435.5 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C20H25N3O6S/c1-3-29-20-14-16(4-9-19(20)28-2)15-21-10-12-22(13-11-21)30(26,27)18-7-5-17(6-8-18)23(24)25/h4-9,14H,3,10-13,15H2,1-2H3

InChI Key

NTJYFVHIOBBVSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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